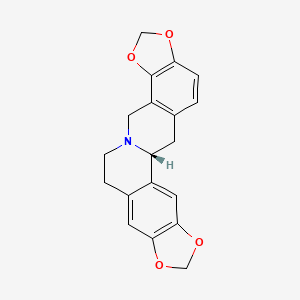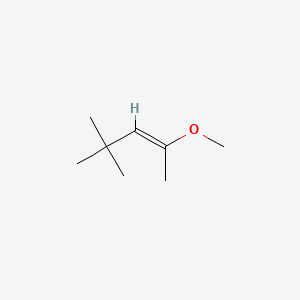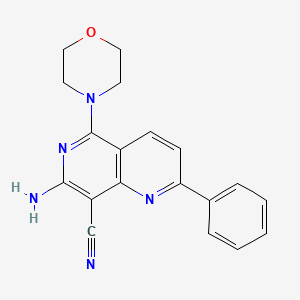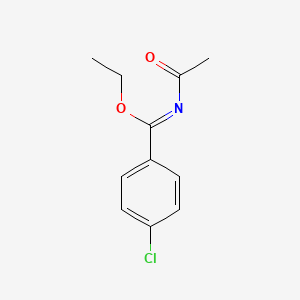
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol, with the general formula R-C(=NR’)OR"
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . . The reaction conditions typically involve the use of an acid catalyst and an excess of alcohol to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pinner reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄, HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl N-acetyl-4-chlorobenzene-1-carboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl N-acetylbenzene-1-carboximidate
- Ethyl N-acetyl-4-methylbenzene-1-carboximidate
- Ethyl N-acetyl-4-bromobenzene-1-carboximidate
Uniqueness
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate is unique due to the presence of the chlorine substituent on the benzene ring, which can influence its reactivity and interactions with other molecules. This chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
923017-82-7 |
|---|---|
Formule moléculaire |
C11H12ClNO2 |
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
ethyl N-acetyl-4-chlorobenzenecarboximidate |
InChI |
InChI=1S/C11H12ClNO2/c1-3-15-11(13-8(2)14)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3 |
Clé InChI |
YTNIWHLUAFNRFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=NC(=O)C)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)
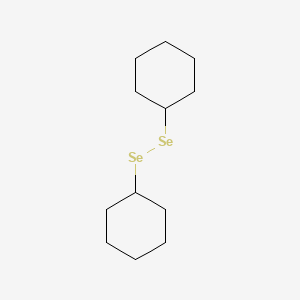

![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)
![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
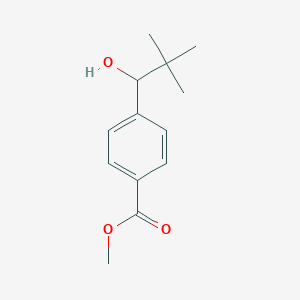

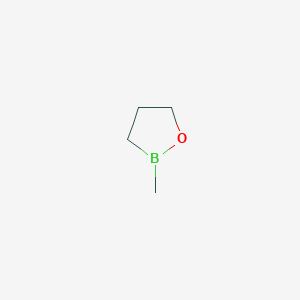
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
